![molecular formula C24H40BNO5 B1466947 (3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester CAS No. 1318792-82-3](/img/structure/B1466947.png)

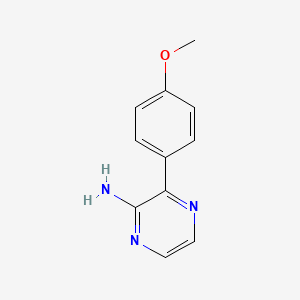

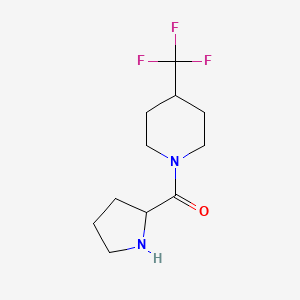

(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester

Vue d'ensemble

Description

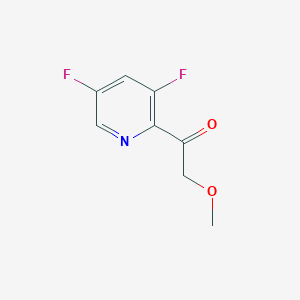

Tert-butyl compounds with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups are significant intermediates in the synthesis of various derivatives . They are often used in the Suzuki-Miyaura reaction, a type of cross-coupling reaction, to create carbon-carbon bonds .

Synthesis Analysis

The synthesis of similar compounds often involves substitution reactions . The structure of the synthesized compound is usually confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry (MS) .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray diffraction . Density functional theory (DFT) calculations are also used to optimize the molecular structure and perform crystallographic and conformational analysis .

Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create carbon-carbon bonds, which is a key step in the synthesis of various organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, such as FTIR, ^1H NMR, ^13C NMR, and MS . The molecular weight of a similar compound, tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate, is 404.31 .

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

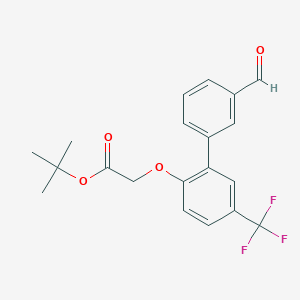

The compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds, including crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirmed by MS and 1 HNMR, highlights the compound's significance in pharmaceutical research (Kong et al., 2016).

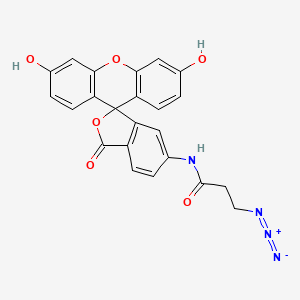

Electrochromic and Fluorescent Nanoparticles

The compound's derivatives have been used to initiate Suzuki-Miyaura chain growth polymerization, leading to the creation of fluorescent nanoparticles. These particles exhibit high quantum yields and brightness, essential for applications in bioimaging and sensors (Fischer, Baier, & Mecking, 2013).

Crystal Structure and Physicochemical Properties

Research on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another derivative, has provided insights into its crystal structure and physicochemical properties. The study used X-ray diffraction and density functional theory (DFT) to analyze its molecular structure, confirming the compound's potential for further chemical modifications and applications (Ye et al., 2021).

Polymer and Material Science Applications

The compound's derivatives have been incorporated into polymers for electrochromic cells, demonstrating the potential for smart material applications. These polymers are soluble in common organic solvents, making them suitable for film deposition and electronic devices (Beaupré, Dumas, & Leclerc, 2006).

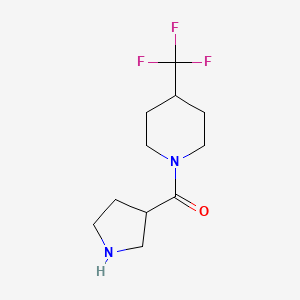

Antimicrobial Activity

Tert-butyl carbazate derivatives have shown antimicrobial activity, indicating the compound's relevance in developing new antimicrobial agents. The synthesis of these derivatives and their activity against various microbes highlight the potential for medical and pharmaceutical applications (Ghoneim & Mohamed, 2013).

Safety and Hazards

Orientations Futures

The future directions for research on these compounds could involve further exploration of their use as intermediates in the synthesis of various derivatives . They could also be studied for their potential applications in medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .

Propriétés

IUPAC Name |

tert-butyl N-(3-methoxypropyl)-N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40BNO5/c1-22(2,3)29-21(27)26(17-10-18-28-8)16-9-11-19-12-14-20(15-13-19)25-30-23(4,5)24(6,7)31-25/h12-15H,9-11,16-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLHTUGLWUZUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCN(CCCOC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)

![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)

![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)